Mass Spectrometric Differentiation via Deuterium Labeling
Sofalcone-d4 provides a +4 Da mass shift (m/z 454 → m/z 315) relative to unlabeled sofalcone (m/z 450 → m/z 315), enabling distinct multiple reaction monitoring (MRM) transitions for quantitative analysis [1][2]. In contrast, a previously employed non-isotopic internal standard, indomethacin, exhibits a completely different MRM transition (m/z 356.9 → 313.0) that does not match the fragmentation behavior or ionization efficiency of sofalcone [3]. This isotopic mass shift, ideally 3–5 Da per labeling site, minimizes isotopic cross-interference while maintaining near-identical physicochemical properties [1].
| Evidence Dimension | Precursor Ion (m/z) and Product Ion (m/z) for LC-MS/MS Quantitation |
|---|---|
| Target Compound Data | Sofalcone-d4: Precursor [M+H]+ m/z 454, Product m/z 315 |
| Comparator Or Baseline | Unlabeled Sofalcone: Precursor [M+H]+ m/z 450, Product m/z 315; Indomethacin (non-isotopic IS): Precursor m/z 356.9, Product m/z 313.0 |
| Quantified Difference | +4 Da mass shift for Sofalcone-d4; distinct MRM transition vs. indomethacin |
| Conditions | Electrospray ionization positive mode (ESI+) LC-MS/MS |
Why This Matters
The +4 Da mass shift ensures no isotopic overlap with the analyte while maintaining identical fragmentation, enabling accurate isotope dilution quantitation that a non-isotopic analog cannot provide.
- [1] High-Throughput Analysis of Sofalcone in Human Plasma by Use of Automated 96-Well Protein Precipitation and LC-MS-MS. (m/z 451 and 454 precursor ions; product m/z 315). View Source
- [2] PubChem. Sofalcone-d4. Compound Summary. CID 171391825. Molecular Weight 454.5 g/mol. View Source
- [3] Wang L, Song L, Jiang X. Quantification of sofalcone in human plasma and urine by high performance liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2011 Jul 15;55(5):1179-85. View Source
